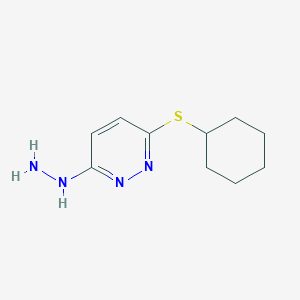

3-(Cyclohexylsulfanyl)-6-hydrazinylpyridazine

Beschreibung

3-(Cyclohexylsulfanyl)-6-hydrazinylpyridazine is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms

Eigenschaften

CAS-Nummer |

1334490-68-4 |

|---|---|

Molekularformel |

C10H16N4S |

Molekulargewicht |

224.33 g/mol |

IUPAC-Name |

(6-cyclohexylsulfanylpyridazin-3-yl)hydrazine |

InChI |

InChI=1S/C10H16N4S/c11-12-9-6-7-10(14-13-9)15-8-4-2-1-3-5-8/h6-8H,1-5,11H2,(H,12,13) |

InChI-Schlüssel |

WFOGFXOVEHQZRX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)SC2=NN=C(C=C2)NN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Cyclohexylsulfanyl)-6-Hydrazinylpyridazin umfasst typischerweise folgende Schritte:

Bildung des Pyridazinrings: Der Pyridazinring kann durch die Reaktion von Hydrazin mit einer geeigneten Dicarbonylverbindung, wie beispielsweise einem Diketon oder einem Diester, synthetisiert werden.

Einführung der Cyclohexylsulfanyl-Gruppe: Die Cyclohexylsulfanyl-Gruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden, bei der ein Cyclohexylthiol mit einem halogenierten Pyridazin-Derivat reagiert.

Einführung der Hydrazinyl-Gruppe: Die Hydrazinyl-Gruppe kann durch Reaktion der Zwischenverbindung mit Hydrazin oder einem Hydrazin-Derivat unter geeigneten Bedingungen eingeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-(Cyclohexylsulfanyl)-6-Hydrazinylpyridazin kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von Katalysatoren, optimierte Reaktionstemperaturen und Lösungsmittelsysteme zur Erleichterung der Reaktionen umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(Cyclohexylsulfanyl)-6-Hydrazinylpyridazin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden, abhängig vom Oxidationsmittel und den verwendeten Bedingungen.

Reduktion: Reduktionsreaktionen können die Hydrazinylgruppe in ein Amin oder andere reduzierte Formen umwandeln.

Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Pyridazinring durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Sulfonylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Amine oder andere reduzierte Derivate.

Substitution: Verschiedene substituierte Pyridazin-Derivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(Cyclohexylsulfanyl)-6-Hydrazinylpyridazin hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Mögliche Mechanismen umfassen:

Enzyminhibition: Die Verbindung kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität blockiert.

Rezeptorbindung: Sie kann mit zellulären Rezeptoren interagieren und so Signalwege und zelluläre Reaktionen modulieren.

DNA-Wechselwirkung: Die Verbindung könnte sich in die DNA interkalieren und so die Genexpression und zelluläre Funktionen beeinflussen.

Wirkmechanismus

The mechanism of action of 3-(Cyclohexylsulfanyl)-6-hydrazinylpyridazine depends on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It may interact with cellular receptors, modulating signaling pathways and cellular responses.

DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(Cyclohexylsulfanyl)pyridazin: Fehlt die Hydrazinylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führen kann.

6-Hydrazinylpyridazin: Fehlt die Cyclohexylsulfanyl-Gruppe, was sich auf ihre Stabilität und Reaktivität auswirken kann.

3-(Phenylsulfanyl)-6-Hydrazinylpyridazin: Ähnliche Struktur, jedoch mit einer Phenylgruppe anstelle einer Cyclohexylgruppe, was zu unterschiedlichen sterischen und elektronischen Effekten führt.

Einzigartigkeit

3-(Cyclohexylsulfanyl)-6-Hydrazinylpyridazin ist einzigartig durch das Vorhandensein sowohl der Cyclohexylsulfanyl- als auch der Hydrazinylgruppe, die eine unterschiedliche chemische Reaktivität und potentielle biologische Aktivität verleihen. Diese Kombination von funktionellen Gruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.